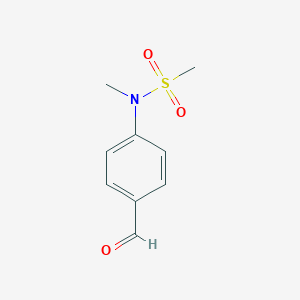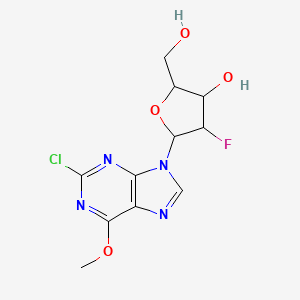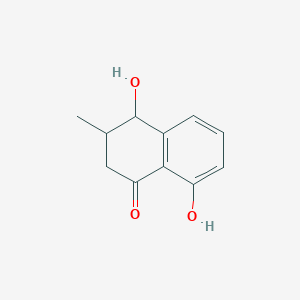
4-Bromo-5-iodo-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-iodo-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrIO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, iodine, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-5-iodo-2-methylbenzaldehyde involves the selective oxidation of 4-bromo-5-iodo-2-methylbenzyl alcohol. The reaction typically uses an oxidizing agent such as Oxone (potassium peroxymonosulfate) in the presence of a catalyst like 2-iodoxy-5-methylbenzenesulfonic acid. The reaction is carried out in acetonitrile at elevated temperatures, followed by purification steps to isolate the desired aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale oxidation reactions with appropriate safety and environmental controls to manage the use of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-iodo-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The bromine and iodine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Bromo-5-iodo-2-methylbenzoic acid.
Reduction: 4-Bromo-5-iodo-2-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-5-iodo-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in cross-coupling reactions, such as the Suzuki or Stille coupling, to form carbon-carbon bonds.
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-iodo-2-methylbenzaldehyde depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and iodine substituents, which can stabilize intermediates in various reactions. The aldehyde group is also highly reactive, allowing it to participate in nucleophilic addition and condensation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methylbenzaldehyde: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-formyltoluene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-4-methylbenzaldehyde: Another isomer with different substitution positions, affecting its chemical behavior.
Uniqueness
4-Bromo-5-iodo-2-methylbenzaldehyde is unique due to the presence of both bromine and iodine substituents, which provide distinct electronic and steric effects. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Propriétés
Formule moléculaire |
C8H6BrIO |
|---|---|
Poids moléculaire |
324.94 g/mol |
Nom IUPAC |
4-bromo-5-iodo-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H6BrIO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 |
Clé InChI |
JIHNJBSJBVMHPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C=O)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)

![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)







![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)
![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
